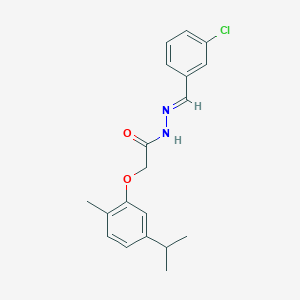
N-cyclohexyl-2-(1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of related compounds involves nucleophilic substitution and condensation followed by hydrolysis, as seen in the reaction of cyclohexylamine with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (Hernandez et al., 2015).
- Acid-catalyzed synthesis techniques have been developed for pyrazolopyrimidines, a related class, indicating the potential methodologies that could be applied to this compound (Tsai et al., 2018).
Molecular Structure Analysis
- Electronic polarization is evident in the vinylogous amide portion of related compounds, where the oxygen atom carries a partial negative charge and the nitrogen atom of the cyclohexylamine portion carries a partial positive charge (Hernandez et al., 2015).
Chemical Reactions and Properties
- The reactivity of related compounds like 1H-pyrazol-5-yl-N,N-dimethylformamidines with various aminating agents in acidic solutions shows the potential chemical behavior of the compound (Tsai et al., 2019).
Physical Properties Analysis
- Compounds structurally similar to N-cyclohexyl-2-(1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)butanamide demonstrate significant differences in their hydrogen-bonded structures based on minor changes in substituents, impacting physical properties (Trilleras et al., 2008).
Chemical Properties Analysis
- The formation of 2,3-dihydro-4-pyridinones via amine addition to alpha,beta-unsaturated 1,3-diketones indicates the potential chemical behavior of this compound under similar conditions (MacDonald & Burnell, 2009).
Wissenschaftliche Forschungsanwendungen
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, are known for their versatility as synthetic intermediates with significant biological importance. They play vital roles in metal complexes formation, catalyst design, asymmetric catalysis and synthesis, and have shown potent anticancer, antibacterial, and anti-inflammatory activities. This highlights the potential of N-oxide motifs, possibly including N-cyclohexyl-2-(1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)butanamide, in advanced chemistry and drug development investigations (Li et al., 2019).
Recyclable Copper Catalyst Systems in C-N Bond Forming Reactions
Research on recyclable copper catalyst systems for C-N bond forming cross-coupling reactions involving aromatic, heterocyclic, and aliphatic amines, including pyridine derivatives, showcases the importance of such systems in sustainable organic synthesis. This area of study suggests potential applications of this compound in catalysis and organic synthesis due to the compound's structural relevance (Kantam et al., 2013).
Importance of Hybrid Catalysts in Heterocyclic Synthesis
The role of hybrid catalysts in synthesizing heterocyclic compounds, such as pyranopyrimidines and pyrazolines, underlines the potential for this compound in facilitating complex chemical transformations. These catalysts offer new pathways for creating bioactive molecules, highlighting the importance of innovative synthetic methods in drug discovery and development (Parmar et al., 2023).
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-pyrazol-1-yl-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-2-18(23-14-8-13-21-23)19(24)22(17-10-4-3-5-11-17)15-16-9-6-7-12-20-16/h6-9,12-14,17-18H,2-5,10-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWNALIISFDWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC1=CC=CC=N1)C2CCCCC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5549199.png)


![2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile](/img/structure/B5549224.png)

![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)

![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)
![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)
![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)

